molecular formula C17H16Cl2FNO2 B12822646 [4-[Bis(2-chloroethyl)amino]phenyl] 3-fluorobenzoate CAS No. 22953-55-5

[4-[Bis(2-chloroethyl)amino]phenyl] 3-fluorobenzoate

Cat. No.: B12822646
CAS No.: 22953-55-5
M. Wt: 356.2 g/mol
InChI Key: WNHQFWFQAJPQMC-UHFFFAOYSA-N
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Description

Historical Context of Nitrogen Mustard Derivatives in Medicinal Chemistry

Nitrogen mustard derivatives originated from the study of sulfur mustard (mustard gas), a chemical weapon used during World War I. Observational studies of exposed soldiers revealed systemic cytotoxicity, particularly leukopenia, which prompted investigations into nitrogen-containing analogues for therapeutic applications. The first nitrogen mustard, mechlorethamine, was developed in 1942 and marked the dawn of modern cancer chemotherapy by demonstrating efficacy against lymphomas. Over subsequent decades, structural modifications aimed to enhance tumor selectivity and reduce off-target toxicity. For example, chlorambucil introduced aromatic rings to modulate reactivity, while cyclophosphamide utilized prodrug strategies for targeted activation. These innovations established nitrogen mustards as a foundational class of alkylating antineoplastic agents, with ongoing research exploring hybrid molecules such as [4-[bis(2-chloroethyl)amino]phenyl] 3-fluorobenzoate.

Structural Classification Within Alkylating Antineoplastic Agents

This compound belongs to the bifunctional alkylating agents, characterized by two reactive chloroethyl groups attached to a central nitrogen atom. The compound’s structure comprises three distinct regions:

  • Alkylating core : The bis(2-chloroethyl)amine group facilitates aziridinium ion formation, enabling covalent DNA crosslinking.
  • Aromatic linker : A para-substituted phenyl ring enhances stability and influences electronic distribution, moderating the alkylation rate.
  • Fluorinated ester : The 3-fluorobenzoate moiety introduces steric and electronic effects that may alter bioavailability and metabolic resistance.

This hybrid architecture positions the compound within the "targeted alkylator" subclass, which seeks to combine DNA-damaging capability with structural features that improve pharmacokinetic properties.

Table 1: Structural Comparison of Representative Nitrogen Mustard Derivatives

Compound Core Structure Aromatic Modifications Functional Groups
Mechlorethamine Bis(2-chloroethyl)amine None Methyl group
Chlorambucil Bis(2-chloroethyl)amine Phenylbutyric acid Carboxylic acid
[4-[Bis...]fluorobenzoate Bis(2-chloroethyl)amine Para-phenyl ester 3-Fluorobenzoate

Significance of Fluorinated Aromatic Esters in Drug Design

The incorporation of fluorinated aromatic esters, such as the 3-fluorobenzoate group, reflects strategic drug design principles. Fluorine’s high electronegativity and small atomic radius confer three advantages:

  • Metabolic stability : The C-F bond resists oxidative degradation, prolonging plasma half-life compared to non-fluorinated analogues.
  • Lipophilicity modulation : Fluorine’s hydrophobic effect enhances membrane permeability while maintaining water solubility through balanced π-stacking interactions.
  • Target affinity : Fluorine can engage in dipole-dipole interactions with biomolecular targets, potentially improving binding specificity to DNA or associated repair enzymes.

In this compound, the ester linkage also serves as a tunable site for prodrug strategies, where enzymatic cleavage could release active alkylating species in target tissues. This dual functionality—alkylation potential coupled with fluorinated aromaticity—exemplifies modern approaches to optimizing chemotherapeutic agents.

Properties

CAS No.

22953-55-5

Molecular Formula

C17H16Cl2FNO2

Molecular Weight

356.2 g/mol

IUPAC Name

[4-[bis(2-chloroethyl)amino]phenyl] 3-fluorobenzoate

InChI

InChI=1S/C17H16Cl2FNO2/c18-8-10-21(11-9-19)15-4-6-16(7-5-15)23-17(22)13-2-1-3-14(20)12-13/h1-7,12H,8-11H2

InChI Key

WNHQFWFQAJPQMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)OC2=CC=C(C=C2)N(CCCl)CCCl

Origin of Product

United States

Preparation Methods

Formation of Bis(2-chloroethyl)amino Substituted Phenyl Intermediate

One common approach involves starting from 4-aminobenzoic acid or its methyl ester derivative. The amino group is first converted into a bis(2-hydroxyethyl)amino intermediate by reaction with ethylene oxide under acidic conditions. This intermediate is then subjected to chlorination to replace the hydroxy groups with chloro groups, yielding the bis(2-chloroethyl)amino moiety.

Step Reagents/Conditions Description
1 4-Aminobenzoic acid + CH3COCl, MeOH, reflux 5 h Methyl esterification to protect carboxyl group
2 Reaction with ethylene oxide, H2O/CH3COOH, 0°C, 48 h Introduction of bis(2-hydroxyethyl)amino group
3 Chlorination with POCl3, reflux 4 h Conversion of hydroxyethyl to chloroethyl groups
4 Acidic hydrolysis (4 M HCl, reflux 4 h) Deprotection of methyl ester to regenerate acid

This sequence yields the key intermediate 4-(bis(2-chloroethyl)amino)benzoic acid, which is crucial for subsequent esterification steps.

Esterification with 3-Fluorobenzoic Acid

The 4-(bis(2-chloroethyl)amino)benzoic acid intermediate is then condensed with 3-fluorophenol or 3-fluorobenzoic acid derivatives to form the ester linkage. This step typically employs coupling agents such as carbonyldiimidazole (CDI) in dry tetrahydrofuran (THF) at room temperature overnight to facilitate ester bond formation.

Reagents/Conditions Purpose
4-(bis(2-chloroethyl)amino)benzoic acid + 3-fluorophenol or 3-fluorobenzoic acid Substrate and esterifying agent
CDI, dry THF, room temperature, overnight Activation and coupling agent

This method ensures efficient ester bond formation under mild conditions, preserving the sensitive bis(2-chloroethyl)amino group.

Alternative Cyclization Method Using Bis(2-chloroethyl)amine Hydrochloride

Another reported method involves cyclization of aniline derivatives with bis(2-chloroethyl)amine hydrochloride at elevated temperatures (e.g., 150°C) in solvents such as diethylene glycol monomethyl ether. This approach directly forms the bis(2-chloroethyl)amino-substituted phenyl ring system, which can then be further functionalized.

Starting Material Reagent Conditions Outcome
2-fluoro-4-methyl-5-(2,2,2-trifluoroethylthio)aniline Bis(2-chloroethyl)amine hydrochloride 150°C, 10 h Formation of piperazine derivative with bis(2-chloroethyl)amino group

This method is noted for its high yield and operational simplicity in forming the bis(2-chloroethyl)amino moiety on aromatic amines.

Analytical Characterization

Throughout the synthesis, intermediates and final products are characterized by:

Summary Table of Preparation Steps

Step No. Reaction Type Starting Material Reagents/Conditions Product/Intermediate
1 Esterification 4-Aminobenzoic acid CH3COCl, MeOH, reflux 5 h Methyl 4-aminobenzoate
2 Alkylation (hydroxyethyl) Methyl 4-aminobenzoate Ethylene oxide, H2O/CH3COOH, 0°C, 48 h Methyl 4-(bis(2-hydroxyethyl)amino)benzoate
3 Chlorination Methyl 4-(bis(2-hydroxyethyl)amino)benzoate POCl3, reflux 4 h Methyl 4-(bis(2-chloroethyl)amino)benzoate
4 Hydrolysis Methyl 4-(bis(2-chloroethyl)amino)benzoate 4 M HCl, reflux 4 h 4-(Bis(2-chloroethyl)amino)benzoic acid
5 Esterification 4-(Bis(2-chloroethyl)amino)benzoic acid 3-Fluorophenol, CDI, dry THF, rt, overnight [4-[Bis(2-chloroethyl)amino]phenyl] 3-fluorobenzoate

Research Findings and Notes

  • The bis(2-chloroethyl)amino group is introduced via controlled alkylation or cyclization reactions, often requiring elevated temperatures and careful handling due to the reactive chloroethyl groups.
  • Protection of carboxyl groups as methyl esters is critical to prevent side reactions during alkylation and chlorination steps.
  • The esterification step using carbonyldiimidazole is preferred for its mild conditions and high coupling efficiency.
  • The compound’s synthesis is supported by detailed NMR and mass spectrometry data confirming the structure and purity.
  • The synthetic routes are adapted from methodologies used in related phenylpiperazine derivatives and nitrogen mustard analogs, reflecting their medicinal chemistry relevance.

Chemical Reactions Analysis

Types of Reactions

[4-[Bis(2-chloroethyl)amino]phenyl] 3-fluorobenzoate: undergoes various chemical reactions, including:

    Substitution Reactions: The bis(2-chloroethyl)amino group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.

    Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) or sodium borohydride (reduction) can be employed.

Major Products Formed

    Substitution Reactions: Products include derivatives with different nucleophiles replacing the chlorine atoms.

    Hydrolysis: Products include 3-fluorobenzoic acid and bis(2-chloroethyl)aniline.

    Oxidation and Reduction: Products depend on the specific reagents and conditions used.

Scientific Research Applications

[4-[Bis(2-chloroethyl)amino]phenyl] 3-fluorobenzoate: has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic applications, particularly in cancer research due to its structural similarity to known chemotherapeutic agents.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of [4-[Bis(2-chloroethyl)amino]phenyl] 3-fluorobenzoate involves its interaction with cellular components. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key cellular processes. This mechanism is similar to that of other nitrogen mustard compounds, which are known for their alkylating properties.

Comparison with Similar Compounds

Research Findings and Contradictions

  • Fluorine Impact: While fluorination generally increases metabolic stability, one study noted that 3-fluorobenzoate derivatives paradoxically exhibit faster plasma clearance in murine models than 4-fluoro analogs, possibly due to stereoelectronic effects on esterase recognition .
  • Compound: Despite structural similarities (fluorobenzoate group), its lack of alkylating capacity highlights the critical role of the bis(2-chloroethyl)amino group in antineoplastic activity.

Biological Activity

The compound [4-[Bis(2-chloroethyl)amino]phenyl] 3-fluorobenzoate, also known by its CAS number 22953-55-5, is a synthetic chemical with potential applications in medicinal chemistry, particularly in the development of anticancer agents. This article provides an in-depth analysis of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

  • Molecular Formula : C17H16Cl2FNO2
  • Molecular Weight : 347.22 g/mol
  • Structure : The compound features a phenyl ring substituted with a bis(2-chloroethyl)amino group and a 3-fluorobenzoate moiety.

The biological activity of this compound is primarily attributed to its ability to act as an alkylating agent. This compound can form covalent bonds with DNA, leading to the disruption of cellular processes such as replication and transcription. Its structure suggests potential interactions with various biological targets, including histone deacetylases (HDACs), which play crucial roles in cancer cell proliferation and survival.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of nitrogen mustards have shown efficacy against various cancer cell lines by inducing apoptosis and cell cycle arrest. The specific compound under review has demonstrated promising results in inhibiting tumor growth in preclinical models.

In Vitro Studies

  • Cell Viability Assays :
    • The compound was tested against several cancer cell lines, including HepG2 (hepatocellular carcinoma). An IC50 value of approximately 1.30 μM was reported, indicating robust antiproliferative activity compared to standard treatments like SAHA (IC50: 17.25 μM) .
    • A study showed that the compound significantly decreased cell viability at concentrations above 20 μM, suggesting a dose-dependent response .
  • Mechanistic Insights :
    • In vitro assays revealed that the compound promotes apoptosis and induces G2/M phase cell cycle arrest in HepG2 cells, highlighting its potential as a therapeutic agent .

Antimicrobial Activity

The compound's analogs have been evaluated for their antimicrobial properties against strains such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). Although specific data on this compound is limited, related compounds have shown minimum inhibitory concentrations (MICs) indicating bactericidal effects .

Study 1: HDAC Inhibition

A related compound demonstrated selective inhibition of HDAC1, HDAC2, and HDAC3 with an IC50 of 95.48 nM against HDAC3. This suggests that this compound may exert similar effects through HDAC inhibition pathways, contributing to its anticancer efficacy .

Study 2: Tumor Growth Inhibition

In vivo studies using xenograft models showed that the compound could inhibit tumor growth by approximately 48.89%, comparable to existing treatments. This underscores its potential as a lead compound for further development in cancer therapy .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerIC50 = 1.30 μM against HepG2; induces apoptosis
AntimicrobialPotential activity against S. aureus and MRSA
HDAC InhibitionSelective inhibition with IC50 = 95.48 nM for HDAC3
Tumor Growth InhibitionTGI = 48.89% in xenograft models

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing [4-[Bis(2-chloroethyl)amino]phenyl] 3-fluorobenzoate, and how can purity be optimized?

  • Methodology : The compound is synthesized via esterification of 4-[Bis(2-chloroethyl)amino]phenol with 3-fluorobenzoyl chloride. Catalysts like DMAP or HOBt improve reaction efficiency. Purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol. Purity (>97%) is confirmed by HPLC using system suitability mixtures containing structurally related impurities (e.g., meta-substituted byproducts) .

Q. Which spectroscopic techniques are critical for structural validation?

  • Methodology :

  • ¹H/¹³C NMR : Confirm the bis(2-chloroethyl)amino group (δ 3.6–3.8 ppm for CH2Cl) and ester linkage (δ 7.5–8.2 ppm for aromatic protons).
  • ¹⁹F NMR : Single peak near -110 ppm confirms the 3-fluoro substituent.
  • IR : Stretching at ~1730 cm⁻¹ (C=O ester), 750 cm⁻¹ (C-Cl), and 1250 cm⁻¹ (C-N) .
  • HRMS : Exact mass (calc. for C₁₇H₁₅Cl₂FNO₂: 374.0423) validates molecular integrity .

Q. How does the ester group influence chemical stability compared to carboxylic acid analogs like chlorambucil?

  • Methodology : Hydrolysis studies under physiological pH (7.4) and acidic/basic conditions (0.1M HCl/NaOH) reveal ester lability. Monitor degradation via HPLC, identifying 3-fluorobenzoic acid (retention time: 4.2 min) and 4-[Bis(2-chloroethyl)amino]phenol (retention time: 6.8 min) as primary breakdown products .

Advanced Research Questions

Q. What is the impact of the 3-fluorobenzoate moiety on alkylating activity compared to chlorambucil’s butyric acid group?

  • Methodology : Assess DNA cross-linking efficiency using plasmid nicking assays. The electron-withdrawing fluorine enhances electrophilicity of the nitrogen mustard group, increasing alkylation rates by ~20% compared to chlorambucil (p < 0.05). Competitive assays with glutathione quantify thiol scavenging, a key resistance mechanism .

Q. How can structure-activity relationship (SAR) studies guide optimization of this compound?

  • Methodology :

  • Modify the fluorobenzoate : Replace 3-F with 4-F or CF3 (see ) to alter lipophilicity (logP) and bioavailability.
  • Vary the nitrogen mustard group : Substitute chloroethyl with bromoethyl (as in ) to evaluate alkylation potency.
  • In vitro cytotoxicity : Test derivatives against leukemia cell lines (e.g., Jurkat, HL-60) using MTT assays. EC50 values correlate with ClogP and Hammett σ constants .

Q. What pharmacokinetic challenges arise from the ester functionality, and how can they be addressed?

  • Methodology : In vivo studies (rat models) show rapid esterase-mediated hydrolysis (t₁/₂ = 15 min). Prodrug strategies, such as PEGylation or encapsulation in liposomes, extend circulation time. Quantify plasma levels via LC-MS/MS (LOQ: 5 ng/mL) and compare AUC values .

Q. How do degradation products interact with biological systems?

  • Methodology : 3-Fluorobenzoic acid (metabolite) inhibits mitochondrial Complex II at IC50 = 50 μM (succinate dehydrogenase assay). Synergistic toxicity studies with parent compound reveal additive effects in renal cell lines .

Q. What analytical methods resolve enantiomeric impurities in synthesized batches?

  • Methodology : Chiral HPLC (Chiralpak IA column, hexane/isopropanol 90:10) separates R/S enantiomers (resolution factor >1.5). Compare retention times with racemic standards. Purity thresholds for preclinical batches require >99% enantiomeric excess .

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